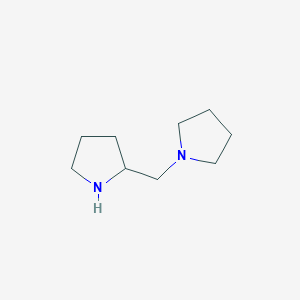

1-(Pyrrolidin-2-ylmethyl)pyrrolidine

描述

Significance of Pyrrolidine-Containing Scaffolds in Modern Synthesis and Catalysis

The pyrrolidine (B122466) ring is a five-membered nitrogen-containing heterocycle that is a ubiquitous structural motif in a vast array of biologically active natural products, pharmaceuticals, and functional materials. nih.govresearchgate.net Its prevalence stems from its unique stereochemical and electronic properties. The saturated, non-planar structure of the pyrrolidine ring allows for a three-dimensional arrangement of substituents, which is crucial for specific molecular recognition and interaction with biological targets like enzymes and receptors. nih.govresearchgate.net

In the domain of modern organic synthesis, chiral substituted pyrrolidines are highly valued as building blocks. nih.gov The stereocenters within the pyrrolidine ring can be used to control the formation of new stereocenters in subsequent chemical transformations, a concept central to asymmetric synthesis. nih.gov Furthermore, the nitrogen atom imparts basic and nucleophilic character, making the pyrrolidine scaffold a key component in many organocatalysts. researchgate.net

Since the early 2000s, with the rise of organocatalysis, chiral pyrrolidines have taken a leading role. nih.gov Derivatives of the amino acid proline, which features a pyrrolidine ring, were among the first and most successful organocatalysts developed for enantioselective reactions. nih.gov These catalysts operate through mechanisms such as enamine and iminium ion formation, effectively activating substrates to participate in stereocontrolled bond-forming reactions. The success of proline has spurred the development of a multitude of more complex pyrrolidine-based catalysts, designed to offer improved reactivity, selectivity, and broader substrate scope in transformations like aldol (B89426), Mannich, and Michael reactions. nih.govresearchgate.netrsc.org

Overview of Asymmetric Organocatalysis and Chiral Ligand Design

Asymmetric organocatalysis is a subfield of catalysis that utilizes small, chiral organic molecules to accelerate chemical reactions and control their stereochemical outcome. nih.gov This approach provides a powerful alternative to traditional metal-based catalysts, often offering advantages in terms of lower toxicity, reduced cost, and insensitivity to air and moisture. nih.gov The fundamental principle involves the catalyst transiently interacting with a substrate to form a new, chiral intermediate that is more reactive and is geometrically constrained, directing the approach of a second reactant to one face of the molecule, thus leading to the preferential formation of one enantiomer of the product.

The design of effective chiral organocatalysts and ligands is a central theme in this field. Key design strategies often focus on several aspects:

A Rigid Chiral Scaffold: The catalyst structure must be conformationally well-defined to create a precise chiral environment around the reactive center. The pyrrolidine ring is an excellent example of such a scaffold. nih.gov

Activating Groups: The catalyst must possess functional groups capable of activating the substrate. For pyrrolidine-based catalysts, the secondary amine is often the key activating group, forming enamines or iminium ions. nih.gov

Stereodirecting Elements: Bulky substituents or other functional groups are strategically placed on the chiral scaffold to sterically block one pathway of reactant approach, thereby ensuring high enantioselectivity.

Chiral diamines, such as 1-(Pyrrolidin-2-ylmethyl)pyrrolidine, are a prominent class of organocatalysts and ligands. The presence of two nitrogen atoms allows for multiple points of interaction with substrates and can enable bifunctional catalysis, where one nitrogen atom acts as a Brønsted base to activate one reactant while the other interacts with the second reactant, often through hydrogen bonding.

Research Context of this compound and its Stereoisomers

This compound exists as multiple stereoisomers due to the chiral center at the 2-position of the pyrrolidine ring from which the methylpyrrolidine substituent extends. The most commonly studied enantiomer in the context of catalysis is the (S)-isomer, commercially available as (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine. alfachemic.com This compound and its enantiomer, the (R)-isomer, are chiral diamines that have found application as organocatalysts in various asymmetric transformations.

Research has demonstrated the utility of (S)-1-(Pyrrolidin-2-ylmethyl)pyrrolidine as a catalyst in key carbon-carbon bond-forming reactions that are fundamental to organic synthesis:

Asymmetric Aldol Reactions: This reaction creates a β-hydroxy carbonyl moiety, a common structural unit in polyketide natural products. Pyrrolidine-based catalysts are known to promote this reaction with high enantioselectivity. nih.govresearchgate.netnih.gov

Asymmetric Mannich Reactions: This reaction is a powerful method for the synthesis of β-amino carbonyl compounds, which are precursors to amino acids and other nitrogen-containing molecules of pharmaceutical importance. rsc.orgacs.orgnih.gov

Asymmetric Michael Additions: This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, leading to the formation of a new stereocenter. researchgate.netresearchgate.netrsc.org

The catalytic cycle for these reactions typically involves the formation of a nucleophilic enamine intermediate from the reaction of the chiral diamine catalyst and a ketone or aldehyde donor. This enamine then attacks an electrophilic acceptor (e.g., an aldehyde in the aldol reaction, an imine in the Mannich reaction, or a nitroalkene in the Michael addition) in a stereocontrolled fashion, dictated by the chiral environment of the catalyst.

The stereochemical identity of the catalyst is paramount. While the (S)-enantiomer is well-documented, the performance of the (R)-enantiomer or the achiral meso-diastereomer (if applicable to this specific structure) is less commonly reported in comparative studies. The choice of enantiomer determines the absolute configuration of the product; using the (S)-catalyst will typically yield one enantiomer of the product in excess, while the (R)-catalyst would produce the opposite enantiomer.

The effectiveness of this compound as a catalyst is often evaluated by the yield and enantiomeric excess (ee) of the product. The following table provides an illustrative example of the type of data reported in studies evaluating such catalysts in an asymmetric reaction.

| Entry | Substrate 1 (Donor) | Substrate 2 (Acceptor) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | 95 | 98 |

| 2 | Acetone (B3395972) | Benzaldehyde (B42025) | 88 | 92 |

| 3 | Propanal | 2-Chlorobenzaldehyde | 91 | 95 |

| 4 | Cyclopentanone | 4-Nitrobenzaldehyde | 93 | 97 |

Note: The data in this table is illustrative and represents typical results for high-performing chiral pyrrolidine-based catalysts in asymmetric reactions. It does not represent specific experimental results for this compound from the searched sources.

The continued research into this compound and related chiral diamines focuses on expanding their applications to new types of transformations, improving their catalytic efficiency, and developing recyclable versions of the catalyst to enhance the sustainability of synthetic processes. nih.govmdpi.com

Structure

3D Structure

属性

IUPAC Name |

1-(pyrrolidin-2-ylmethyl)pyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-2-7-11(6-1)8-9-4-3-5-10-9/h9-10H,1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLBWRMSQRFEIEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2CCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90965477 | |

| Record name | 1-[(Pyrrolidin-2-yl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90965477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51207-66-0, 60419-23-0, 195311-28-5 | |

| Record name | (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051207660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC116549 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-[(Pyrrolidin-2-yl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90965477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyrrolidin-1-ylmethyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Pyrrolidin 2 Ylmethyl Pyrrolidine and Analogues

Strategies for Stereoselective Synthesis of the Core Scaffold

Stereoselective synthesis is crucial as the biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. nih.gov Two primary strategies for achieving stereoselectivity in the synthesis of pyrrolidine-containing compounds are the derivatization of natural precursors and the construction of the pyrrolidine (B122466) rings via cyclization reactions. mdpi.comnih.gov

L-proline, a naturally occurring chiral amino acid, serves as a common and versatile starting material for the synthesis of chiral pyrrolidine derivatives. mdpi.comresearchgate.net Its inherent chirality provides a straightforward entry into enantiomerically pure compounds. A typical synthetic route involves the reduction of the carboxylic acid group of a protected L-proline derivative to an alcohol, followed by further functionalization. For instance, N-Boc-L-proline can be reduced to the corresponding prolinol. unibo.it This prolinol can then be converted to a suitable leaving group, such as a tosylate or mesylate, and subsequently reacted with another pyrrolidine moiety to form the desired 1-(pyrrolidin-2-ylmethyl)pyrrolidine scaffold. This approach has been successfully employed in the synthesis of various chiral ligands and organocatalysts. researchgate.net

The use of natural precursors like L-proline offers several advantages, including the ready availability of a chiral pool starting material and well-established methods for its modification. researchgate.netnih.gov The stereochemistry at the C-2 position of the pyrrolidine ring is effectively controlled by the chirality of the starting L-proline.

An alternative to derivatization from natural precursors is the de novo construction of the pyrrolidine ring through various cyclization strategies. These methods offer flexibility in introducing a wide range of substituents onto the pyrrolidine core. organic-chemistry.org Common cyclization reactions for pyrrolidine synthesis include:

1,3-Dipolar Cycloaddition: This powerful reaction involves the cycloaddition of an azomethine ylide with a dipolarophile (typically an alkene). nih.gov This method allows for the stereocontrolled formation of multiple stereocenters in a single step. The regio- and stereoselectivity of the reaction are influenced by the nature of the 1,3-dipole and the dipolarophile. nih.gov

Intramolecular Cyclization: These reactions involve the formation of the pyrrolidine ring by creating a bond between a nitrogen atom and a carbon atom within the same molecule. chempedia.info Examples include intramolecular amination of unsaturated carbon-carbon bonds and the insertion of nitrene species into C-H bonds. researchgate.net

Ring-Closing Metathesis (RCM): This method has emerged as a powerful tool for the synthesis of various heterocyclic compounds, including pyrrolidines. organic-chemistry.org It involves the use of ruthenium-based catalysts to cyclize a diene or enyne substrate containing a nitrogen atom. organic-chemistry.org

Ring Contraction of Pyridines: A more recent approach involves the photo-promoted ring contraction of pyridines with silylborane to afford pyrrolidine derivatives. researchgate.netosaka-u.ac.jp This method provides access to functionalized pyrrolidines from readily available starting materials. osaka-u.ac.jp

These cyclization strategies provide versatile pathways to a diverse range of substituted pyrrolidines, often with a high degree of stereocontrol. nih.govorganic-chemistry.org

Synthesis of Chiral (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine

The synthesis of the specific enantiomer (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine typically starts from the naturally occurring amino acid, L-proline, which has the (S)-configuration. A common approach involves the conversion of L-proline to (S)-prolinol, which is then further elaborated.

One reported synthesis involves the N-protection of L-proline, for example, with a benzyloxycarbonyl (Cbz) group. The protected L-proline is then coupled with a second molecule of proline methyl ester. The resulting dipeptide is then reduced, often using a powerful reducing agent like lithium aluminum hydride (LiAlH4), to reduce both the amide carbonyl and the ester group, leading to the formation of the desired (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine.

Synthesis of Chiral (R)-(-)-1-(2-Pyrrolidinylmethyl)pyrrolidine and other Stereoisomers

The synthesis of the (R)-(-) enantiomer and other stereoisomers of 1-(2-pyrrolidinylmethyl)pyrrolidine requires starting materials with the appropriate chirality or the use of asymmetric synthesis techniques. To obtain the (R)-(-) enantiomer, one would typically start with D-proline, which possesses the (R)-configuration. The synthetic route would be analogous to that used for the (S)-(+) enantiomer, starting with the protection of D-proline and subsequent coupling and reduction steps.

The synthesis of diastereomers, such as the (R,S) or (S,R) isomers, would necessitate coupling of L-proline derivatives with D-proline derivatives. For example, a protected L-proline could be coupled with a protected D-proline ester, followed by reduction to yield the (S,R)-diastereomer.

Advanced Derivatization for Functional Enhancement

Further modification of the this compound scaffold can be undertaken to enhance its functional properties for specific applications.

Pyrrolidinium-based ionic liquids (ILs) have gained significant attention due to their favorable properties, including high ionic conductivity, low volatility, and wide electrochemical stability windows. nih.gov The this compound scaffold can be quaternized to form a pyrrolidinium (B1226570) cation, which can then be paired with various anions to create novel ionic liquids.

The synthesis of such ionic liquids typically involves the N-alkylation of the tertiary amine in the this compound structure. This can be achieved by reacting the parent compound with an appropriate alkyl halide. The resulting quaternary ammonium (B1175870) salt is the ionic liquid. The choice of the alkyl group and the counter-anion significantly influences the physicochemical properties of the resulting ionic liquid, such as its melting point, viscosity, and conductivity. mdpi.comalfa-chemistry.com These pyrrolidinium-based ionic liquids have potential applications as electrolytes in batteries and other electrochemical devices. nih.gov

Design and Synthesis of Bifunctional Catalytic Systems

The development of bifunctional organocatalysts, which possess two distinct functional groups capable of simultaneously activating reaction partners, represents a significant advancement in asymmetric catalysis. The core idea is to mimic enzymatic catalysis, where multiple interactions work in concert to achieve high efficiency and selectivity. In the context of pyrrolidine-based catalysts, this typically involves combining the nucleophile-activating capability of the secondary amine (via enamine formation) with a hydrogen-bond donor group that activates the electrophile.

The structural framework of this compound offers a versatile scaffold for the design of such bifunctional systems. By modifying one of the pyrrolidine units or the bridging methylene (B1212753) group, various activating groups can be introduced. A common strategy involves incorporating urea, thiourea (B124793), or sulfonamide moieties, which are excellent hydrogen-bond donors.

A representative synthetic approach for creating a bifunctional thiourea organocatalyst derived from a (S)-pyrrolidin-2-ylmethylamine scaffold is outlined below. This methodology can be adapted for the synthesis of analogous catalysts from this compound. The synthesis typically begins with a protected form of the chiral pyrrolidine starting material.

Synthesis of a Pyrrolidine-Thiourea Bifunctional Organocatalyst

The synthesis can be conceptualized in a multi-step process starting from L-proline. A key intermediate is (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate. This intermediate is then reacted with an isothiocyanate to introduce the thiourea functionality. The final step involves the deprotection of the pyrrolidine nitrogen to yield the active bifunctional catalyst.

Table 1: Synthesis of (S)-1-(3,5-bis(trifluoromethyl)phenyl)-3-(pyrrolidin-2-ylmethyl)thiourea

| Step | Reactants | Reagents | Product | Yield |

| 1 | (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate | 3,5-bis(trifluoromethyl)phenyl isothiocyanate | N-Boc protected thiourea derivative | ~80% |

| 2 | N-Boc protected thiourea derivative | Trifluoroacetic acid (TFA) in CH₂Cl₂ | (S)-1-(3,5-bis(trifluoromethyl)phenyl)-3-(pyrrolidin-2-ylmethyl)thiourea | High |

The initial reaction involves the coupling of the primary amine of (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate with 3,5-bis(trifluoromethyl)phenyl isothiocyanate. scispace.com This reaction proceeds smoothly at room temperature in a solvent like dichloromethane (B109758) to afford the N-Boc protected thiourea derivative in good yield. scispace.com The subsequent deprotection of the Boc group is typically achieved under acidic conditions, for instance, using a mixture of trifluoroacetic acid and dichloromethane. scispace.com After neutralization and purification, the final bifunctional organocatalyst is obtained. scispace.com

The design of these catalysts is predicated on the synergistic action of the two functional groups. The pyrrolidine nitrogen acts as a Lewis base, reacting with a carbonyl compound (e.g., a ketone or aldehyde) to form a chiral enamine intermediate. Simultaneously, the acidic N-H protons of the thiourea moiety can form hydrogen bonds with the electrophile (e.g., a nitroalkene), activating it and orienting it for a stereoselective attack by the enamine. The steric and electronic properties of the substituent on the thiourea group (in this case, the 3,5-bis(trifluoromethyl)phenyl group) can be tuned to optimize the catalyst's performance in specific asymmetric reactions, such as Michael additions. scispace.com

Organocatalytic Applications of 1 Pyrrolidin 2 Ylmethyl Pyrrolidine

Asymmetric Aldol (B89426) Condensation Reactions

Scope and Limitations in Enantioselective Aldol Additions

Detailed studies on the scope and limitations of 1-(pyrrolidin-2-ylmethyl)pyrrolidine in enantioselective aldol additions are not currently available in the literature. Such a study would typically involve evaluating the catalyst's performance with a variety of aldehyde and ketone substrates to determine its effectiveness and limitations.

Catalytic Efficiency and Stereocontrol in Aldol Processes

Quantitative data on the catalytic efficiency (e.g., turnover numbers, turnover frequencies) and the level of stereocontrol (diastereoselectivity and enantioselectivity) exerted by this compound in aldol reactions have not been reported in detail.

Asymmetric Mannich Reactions

Utility in the Synthesis of Chiral β-Aminoketones and β-Aminoesters

The application of this compound for the synthesis of chiral β-aminoketones and β-aminoesters via asymmetric Mannich reactions has not been specifically documented. This would involve reacting ketones or aldehydes with imines in the presence of the catalyst.

Diastereoselective and Enantioselective Mannich Transformations

Specific examples and data tables illustrating the diastereoselectivity and enantioselectivity of Mannich reactions catalyzed by this compound are not available in the current body of scientific literature.

Asymmetric Michael Addition Reactions

Comprehensive studies on the use of this compound as a catalyst for the asymmetric Michael addition of nucleophiles to α,β-unsaturated carbonyl compounds are not presently available. Research in this area would be necessary to delineate its effectiveness in terms of yield and stereoselectivity.

Enantioselective Michael Addition of Ketones and Aldehydes to Nitroolefins

The enantioselective Michael addition of carbonyl compounds to nitroolefins is a powerful tool for the synthesis of chiral γ-nitro carbonyl compounds, which are valuable precursors for various biologically active molecules. While numerous pyrrolidine-based bifunctional organocatalysts have demonstrated high efficiency and stereoselectivity in these reactions, specific data for this compound is less extensively documented in readily available literature. However, the broader class of pyrrolidine-based catalysts is known to effectively catalyze the addition of both ketones and aldehydes to nitroolefins, typically affording high yields and excellent stereoselectivities (up to 99% ee and 98:2 dr). nih.gov The catalytic cycle is believed to proceed through the formation of an enamine intermediate from the carbonyl compound and the secondary amine of the pyrrolidine (B122466) catalyst. This enamine then attacks the nitroolefin, with the chiral environment of the catalyst directing the stereochemical outcome of the reaction.

Catalyst Recyclability and Performance in Michael Additions

The development of recyclable organocatalysts is a key area of research in green chemistry, aiming to reduce waste and improve the economic feasibility of synthetic processes. While the specific recyclability of this compound in Michael additions has not been extensively reported, related pyrrolidine-based organocatalysts have been successfully immobilized on solid supports, such as Merrifield resin, allowing for their recovery and reuse. mdpi.com For instance, a Merrifield resin-supported pyrrolidine catalyst was reused at least five times in the Michael addition of ketones to nitrostyrenes without a significant loss of activity or stereoselectivity. mdpi.com These findings suggest that immobilizing this compound on a solid support could be a viable strategy to enhance its recyclability and practical utility in large-scale applications.

Other Enantioselective Transformations Catalyzed by this compound

Beyond the addition to nitroolefins, this compound has proven to be a highly effective catalyst for other enantioselective Michael additions and tandem reactions.

Michael Addition of Alkylidene Malonates with Unactivated Ketones

A notable application of (S)-1-(2-pyrrolidinylmethyl)pyrrolidine is in the direct enantioselective Michael addition of unactivated ketones to alkylidene malonates. This reaction provides access to chiral adducts with high enantiomeric excess (ee). The catalyst has been shown to be effective for a range of simple, unmodified ketones, offering a direct route to valuable 1,5-dicarbonyl compounds. nih.gov Research by Barbas and coworkers demonstrated that using this catalyst, Michael adducts could be obtained with up to 91% ee under mild reaction conditions. nih.gov

| Ketone | Alkylidene Malonate | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |

| Acetone (B3395972) | Diethyl benzylidenemalonate | 10 | Dichloromethane (B109758) | 24 | 85 | 73 |

| Cyclohexanone | Diethyl benzylidenemalonate | 10 | Dichloromethane | 48 | 70 | 91 |

| Cyclopentanone | Diethyl benzylidenemalonate | 10 | Dichloromethane | 48 | 65 | 85 |

This table presents selected data on the (S)-1-(2-pyrrolidinylmethyl)pyrrolidine catalyzed Michael addition of ketones to alkylidene malonates.

Tandem and Cascade Organocatalytic Reactions

The utility of this compound extends to more complex transformations, including tandem and cascade reactions. An example of this is the organocatalytic enantioselective Michael-type multicomponent reaction. In a reaction sequence reported by the Barbas group, (S)-1-(2-pyrrolidinylmethyl)pyrrolidine catalyzed the in situ formation of an alkylidene malonate from benzaldehyde (B42025) and diethyl malonate via a Knoevenagel condensation. This was immediately followed by an enantioselective Michael addition of acetone to the newly formed alkylidene malonate. Although the yields and enantioselectivities of this particular sequence were modest, it represented a pioneering example of a Michael addition-initiated multicomponent reaction catalyzed by this diamine. This work opened the door for further development in the field of organocatalytic tandem reactions.

Mechanistic Investigations of 1 Pyrrolidin 2 Ylmethyl Pyrrolidine Catalysis

Role of the Tertiary Amine Moiety in Asymmetric Induction

1-(Pyrrolidin-2-ylmethyl)pyrrolidine is a bifunctional catalyst where both nitrogen atoms play critical roles. The secondary amine is directly involved in the formation of covalent intermediates like enamines and iminium ions with carbonyl substrates. The tertiary amine, located on the adjacent pyrrolidine (B122466) ring, is not a passive spectator; it actively contributes to the catalytic cycle and is crucial for achieving high asymmetric induction. acs.orgnii.ac.jp

The tertiary amine can function in several ways:

As a Brønsted Base: It can act as an internal base, facilitating proton transfer steps within the catalytic cycle. This is particularly important in the regeneration of the enamine or in neutralizing acidic species that might otherwise inhibit the reaction.

As a Hydrogen Bond Acceptor: The lone pair of electrons on the tertiary nitrogen can form hydrogen bonds with acidic protons from co-catalysts or substrates. This interaction helps to organize the transition state assembly, locking it into a specific conformation that favors the formation of one enantiomer over the other. acs.org

Conformational Lock: The pyrrolidin-2-ylmethyl side chain, containing the tertiary amine, is a bulky substituent. This steric hindrance plays a decisive role in stereochemical control by shielding one face of the reactive intermediate (enamine or iminium ion), forcing the electrophile to approach from the less hindered face. researchgate.net

Cooperative Catalysis: In many reactions, the primary or secondary amine forms the key enamine intermediate, while the tertiary amine group, after being protonated by an acid co-catalyst, functions as a directing group, interacting with the electrophile to guide its approach. nii.ac.jp

Studies on similar 1,2-diamine catalysts derived from proline have shown that the interplay between the two amine functionalities is essential for high enantioselectivity. acs.org The precise role of the tertiary amine can be tuned by the reaction conditions, particularly the presence and nature of acidic additives.

Importance of Brønsted Acid Promoters and Additives

The efficiency and selectivity of many reactions catalyzed by this compound are significantly enhanced by the presence of Brønsted acid promoters or additives. researchgate.net These acids play a multifaceted role throughout the catalytic cycle.

Key Functions of Brønsted Acids:

| Function | Description |

| Iminium Ion Formation | In reactions involving α,β-unsaturated aldehydes or ketones, a Brønsted acid is generally required to facilitate the formation of the electrophilic iminium ion intermediate. The acid protonates the intermediate formed from the condensation of the catalyst's secondary amine and the carbonyl compound. nih.govresearchgate.net |

| Electrophile Activation | The acid can activate the electrophile through hydrogen bonding, lowering its LUMO (Lowest Unoccupied Molecular Orbital) energy and making it more susceptible to nucleophilic attack by the enamine. researchgate.net |

| Transition State Stabilization | Through a network of hydrogen bonds, the acid helps to stabilize the transition state, lowering the activation energy of the rate-determining step. This organization is often crucial for high stereoselectivity. rsc.org |

| Catalyst Regeneration | Acids facilitate the hydrolysis of the product-catalyst adduct at the end of the cycle, ensuring efficient turnover and regeneration of the free catalyst. |

Commonly used Brønsted acids include carboxylic acids (e.g., benzoic acid, acetic acid) and sulfonic acids (e.g., p-toluenesulfonic acid). The concentration and pKa of the acid are critical parameters that must be optimized for each specific reaction, as excess acidity can lead to catalyst protonation and inactivation or promote undesired side reactions. researchgate.net

Transition State Analysis in Catalytic Cycles

The stereochemical outcome of reactions catalyzed by this compound is determined in the transition state of the C-C bond-forming step. The catalyst can operate through two primary activation modes: iminium activation and enamine activation.

Iminium activation is a common strategy for the asymmetric functionalization of α,β-unsaturated carbonyl compounds. The catalytic cycle proceeds through the following key steps:

Iminium Ion Formation: The secondary amine of the catalyst condenses with the α,β-unsaturated aldehyde or ketone in the presence of a Brønsted acid to form a chiral iminium ion. This process lowers the LUMO of the substrate, activating it for nucleophilic attack.

Stereoselective Nucleophilic Attack: The bulky pyrrolidin-2-ylmethyl group effectively blocks one of the diastereotopic faces of the iminium ion. The nucleophile is therefore directed to the opposite, unshielded face, leading to the formation of a new stereocenter with high fidelity.

Hydrolysis and Catalyst Regeneration: The resulting enamine intermediate is hydrolyzed to release the final product and regenerate the active catalyst, which can then enter a new catalytic cycle.

The geometry of the iminium ion (E vs. Z) and the non-covalent interactions within the transition state are critical for stereocontrol. researchgate.net

Enamine catalysis is the primary mode of activation for unmodified aldehydes and ketones. This pathway involves the nucleophilic activation of the carbonyl compound.

Enamine Formation: The catalyst's secondary amine reacts with a saturated aldehyde or ketone to form a chiral, nucleophilic enamine intermediate. This transformation effectively raises the HOMO (Highest Occupied Molecular Orbital) of the substrate.

Stereoselective Electrophilic Attack: Similar to the iminium pathway, the chiral scaffold of the catalyst dictates the facial selectivity of the subsequent reaction. The bulky side chain prevents the electrophile from approaching one face of the enamine double bond. The reaction proceeds through a highly organized, often chair-like, transition state stabilized by hydrogen bonding with acid co-catalysts.

Hydrolysis: The resulting iminium ion intermediate is hydrolyzed to afford the functionalized carbonyl product and regenerate the catalyst.

The stereoselectivity is governed by minimizing steric repulsion in the transition state, where the electrophile approaches from the face opposite to the catalyst's bulky side group. researchgate.net

Computational Chemistry Approaches to Reaction Mechanisms

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the complex mechanisms of organocatalytic reactions. These approaches provide detailed insights into reaction pathways, transition state structures, and the origins of stereoselectivity that are often difficult to obtain through experimental means alone. acs.org

DFT calculations allow researchers to model the entire catalytic cycle at a molecular level. By calculating the potential energy surface, key intermediates and transition states can be identified and their relative energies determined. nih.gov

Insights from DFT Studies:

Origin of Stereoselectivity: By analyzing the geometries and energies of the diastereomeric transition states leading to the different stereoisomers, DFT can precisely identify the interactions responsible for asymmetric induction. These often include steric repulsions and stabilizing non-covalent interactions like CH−π or hydrogen bonds. acs.org

Role of Additives: The effect of explicit solvent molecules or acid additives can be incorporated into DFT models. These calculations have confirmed that co-catalysts can significantly lower activation energies by stabilizing charge separation in the transition state. researchgate.net

Catalyst Design: Mechanistic understanding gained from DFT studies can guide the rational design of new, more effective catalysts by modifying the catalyst structure to enhance desired interactions or increase steric hindrance in the transition state.

Below is a table summarizing representative energy barriers calculated by DFT for key steps in pyrrolidine-catalyzed reactions, illustrating the preference for the enamine pathway.

Table 1: Representative DFT-Calculated Activation Energies (kcal/mol) for Organocatalytic Michael Addition

| Pathway | Step | Uncatalyzed | Solvent/Co-catalyst Assisted |

| Iminium Pathway | Iminium Formation | High | Lower |

| C-C Bond Formation | ~25-30 | ~20-25 | |

| Enamine Pathway | Enamine Formation | Lower | Significantly Lower |

| C-C Bond Formation | ~20-25 | ~10-15 |

Note: These are generalized values from studies on pyrrolidine catalysis to illustrate trends. Actual values are system-dependent. researchgate.net

Energy Profiles and Transition State Geometries

Detailed computational studies, primarily through Density Functional Theory (DFT), are instrumental in elucidating the mechanistic pathways of pyrrolidine-mediated catalysis. While specific data for this compound is not available, analysis of related catalytic systems provides a framework for understanding its potential behavior.

Energy Profiles

The energy profile of a catalyzed reaction maps the free energy of the system against the reaction coordinate. These profiles reveal the relative energies of reactants, intermediates, transition states, and products. For pyrrolidine synthesis reactions, DFT calculations have been used to determine these energy landscapes.

In a representative copper-catalyzed C-H amination reaction to form a pyrrolidine ring, the calculated free energy profile shows a barrier of 22.5 kcal/mol for the key step involving the transition from a singlet to a triplet spin state. nih.gov Such a barrier is considered surmountable under typical experimental conditions. nih.gov The profile helps to identify the rate-determining step of the reaction, which is the step with the highest energy barrier.

Table 1: Calculated Free Energy Data for a Representative Pyrrolidine Synthesis nih.gov

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting materials + Catalyst | 0.0 |

| Br MECPc1-c2(S-T) | Minimum Energy Crossing Point (Transition State) | 22.5 |

| Br c2 | Intermediate after N-F bond cleavage | - |

| Products | Pyrrolidine product | - |

This data is for a model system and not directly for this compound catalysis.

Transition State Geometries

The transition state (TS) is the highest energy point along the reaction pathway, representing a fleeting molecular configuration where bonds are simultaneously being broken and formed. Its geometry is a critical determinant of the reaction's stereochemical outcome.

In the context of 1,3-dipolar cycloadditions to form pyrrolidines, the transition state's geometry can be either synchronous (both new bonds form simultaneously) or asynchronous (one bond forms ahead of the other). unife.it DFT calculations have shown that highly asynchronous transition states are often energetically preferred, as they can lead to a lower strain energy compared to synchronous ones. chemrxiv.org The specific bond lengths in the transition state provide evidence for this asynchronicity. chemrxiv.org

Table 2: Transition State Bond Lengths in a Model 1,3-Dipolar Cycloaddition chemrxiv.org

| Transition State | Forming Bond 1 (Å) | Forming Bond 2 (Å) | Energy (kcal/mol) |

|---|---|---|---|

| TSOx1 | 2.508 | 2.012 | 11.2 |

| TSOx2 | 2.073 | 2.404 | 9.9 |

This data illustrates how differing bond lengths in competing transition states correlate with different energy barriers.

The analysis of these computational models for related systems underscores the importance of both energetic barriers and the precise three-dimensional arrangement of atoms in the transition state. These factors govern the efficiency, regioselectivity, and diastereoselectivity of reactions involving the pyrrolidine scaffold. unife.it

1 Pyrrolidin 2 Ylmethyl Pyrrolidine As a Chiral Ligand

Design and Synthesis of Ligand Derivatives

The versatility of the 1-(pyrrolidin-2-ylmethyl)pyrrolidine framework allows for systematic modification to fine-tune its steric and electronic properties. This adaptability is crucial for optimizing catalyst performance for specific asymmetric reactions.

A key strategy in developing ligands from the this compound core involves the introduction of additional functional groups and stereogenic centers. These modifications are designed to enhance the rigidity and conformational control of the resulting metal complex, which is essential for effective stereochemical communication during the catalytic cycle.

A notable example of such a derivative is [(S)-1-(((S)-1-methylpyrrolidin-2-yl)methyl)pyrrolidin-2-yl]diphenylmethanol. researchgate.net The synthesis of this chiral amino alcohol ligand originates from natural (S)-proline. The synthetic pathway involves N-methylation of one pyrrolidine (B122466) ring and the introduction of a diphenylmethanol (B121723) group at the 2-position of the other pyrrolidine ring. This addition of a bulky diphenylmethanol group creates a well-defined chiral pocket, which is instrumental in achieving high levels of enantioselectivity in catalytic reactions. researchgate.net The presence of the hydroxyl group also provides an additional coordination site for the metal ion, further restricting the geometry of the catalytic complex.

Applications in Metal-Catalyzed Asymmetric Reactions

Ligands based on the this compound scaffold have found significant application in metal-catalyzed asymmetric synthesis, where they are used to induce chirality in the products of carbon-carbon bond-forming reactions.

The enantioselective addition of organometallic reagents to the carbonyl group of aldehydes is a fundamental method for synthesizing chiral secondary alcohols. Chiral ligands derived from this compound are highly effective in controlling the stereochemical outcome of these reactions.

In particular, these ligands have been successfully employed in the catalytic enantioselective addition of dialkylzinc reagents to various aldehydes. For instance, amino alcohol ligands that are structurally analogous to derivatives of the this compound core have been shown to be excellent catalysts for the addition of diethylzinc (B1219324) to a range of aromatic aldehydes. researchgate.net The in-situ-formed zinc complex of the chiral ligand acts as a chiral Lewis acid, activating the aldehyde and directing the nucleophilic attack of the ethyl group from one of the enantiotopic faces of the carbonyl. This process can yield chiral secondary alcohols with very high levels of enantiomeric excess (ee). researchgate.net

The effectiveness of the catalyst is dependent on the structure of both the aldehyde and the ligand. Research has shown that high yields and enantioselectivities are achievable across a variety of substrates.

| Aldehyde Substrate | Organometallic Reagent | Ligand Type | Yield (%) | Enantiomeric Excess (ee %) | Product Configuration |

|---|---|---|---|---|---|

| Benzaldehyde (B42025) | Diethylzinc | Proline-derived Amino Alcohol | 95 | 97 | (S) |

| 2-Methoxybenzaldehyde | Diethylzinc | Proline-derived Amino Alcohol | 92 | 98 | (S) |

| 4-Chlorobenzaldehyde | Diethylzinc | Proline-derived Amino Alcohol | 98 | 96 | (S) |

| 1-Naphthaldehyde | Diethylzinc | Proline-derived Amino Alcohol | 89 | 95 | (S) |

| Cinnamaldehyde | Diethylzinc | Proline-derived Amino Alcohol | 85 | 92 | (S) |

This table presents representative data for the enantioselective addition of diethylzinc to various aldehydes using a chiral amino alcohol ligand derived from a proline-based scaffold, demonstrating the high efficiency and selectivity of this catalytic system. researchgate.net

The ability of this compound and its derivatives to act as effective chiral ligands is rooted in their coordination chemistry. As bidentate N,N-ligands, they form stable chelate complexes with a variety of metal centers, including zinc, copper, rhodium, and palladium. The stereochemistry of the ligand dictates the formation of a chiral coordination sphere around the metal. This pre-organized chiral environment is the basis for enantioselective catalysis.

The mechanism of chiral recognition involves the formation of a diastereomeric complex between the chiral catalyst and the prochiral substrate, such as an aldehyde. The differing stabilities and reactivities of these diastereomeric intermediates lead to a preference for the formation of one enantiomer of the product over the other. Studies on related pyrrolidine-based ligands, such as (S)-(-)-alpha,alpha-di(2-naphthyl)-2-pyrrolidinemethanol, have been used to probe the mechanism of chiral recognition. nih.gov In these systems, chiral recognition is achieved through a combination of metal coordination and non-covalent interactions, such as π-π stacking and steric hindrance, between the ligand and the substrate within the coordination sphere. nih.gov The specific geometry of the metal-ligand complex, dictated by the C2-symmetric backbone, ensures that the substrate is held in a specific orientation, exposing one of its faces to preferential attack by the nucleophile.

Advanced Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of "1-(Pyrrolidin-2-ylmethyl)pyrrolidine." Both ¹H and ¹³C NMR are utilized to provide a detailed map of the carbon-hydrogen framework. nih.gov

In ¹H NMR spectroscopy, the chemical shifts, multiplicities, and coupling constants of the proton signals allow for the assignment of each hydrogen atom within the molecule. For instance, the protons on the carbon adjacent to the two nitrogen atoms (the CH group of the second pyrrolidine (B122466) ring) would appear at a distinct chemical shift compared to the other methylene (B1212753) protons of the pyrrolidine rings. The integration of the signals provides a quantitative measure of the number of protons, further confirming the structure.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in "this compound" gives rise to a distinct signal, and the chemical shifts are indicative of their electronic environment. For example, the carbon atom of the CH group and the carbons directly bonded to the nitrogen atoms will have characteristic downfield shifts.

Furthermore, NMR spectroscopy is a powerful tool for assessing the purity of a sample. rsc.org The presence of impurity signals in the spectrum can be readily detected and, in some cases, quantified using an internal standard. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for unambiguous assignment of all proton and carbon signals, which is particularly useful for complex molecules or for distinguishing between isomers. researchgate.net

Table 1: Representative NMR Data for Pyrrolidine-Containing Compounds

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Assignment |

| ¹H | 1.7-2.1 | Multiplet | CH₂ protons of pyrrolidine rings |

| ¹H | 2.9-3.7 | Multiplet | CH₂ and CH protons adjacent to nitrogen |

| ¹³C | 24-33 | Singlet | CH₂ carbons of pyrrolidine rings |

| ¹³C | 47-69 | Singlet | CH₂ and CH carbons adjacent to nitrogen |

Note: The exact chemical shifts can vary depending on the solvent and the specific derivative of the compound being analyzed.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in "this compound". biomedscidirect.com The infrared spectrum reveals the vibrational frequencies of the bonds within the molecule.

Key characteristic absorption bands for this compound include:

C-H stretching: Aliphatic C-H stretching vibrations are typically observed in the region of 2850-3000 cm⁻¹. ieeesem.com

N-H stretching: While "this compound" is a tertiary amine and lacks an N-H bond, this region would be important for analyzing related primary or secondary amine derivatives.

C-N stretching: The stretching vibrations for the C-N bonds of the aliphatic amine are expected to appear in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

CH₂ bending (scissoring): These vibrations are usually observed around 1450-1470 cm⁻¹. libretexts.org

The absence of characteristic peaks for other functional groups, such as C=O (carbonyl) or O-H (hydroxyl), can confirm the purity of the compound and the absence of unwanted byproducts from its synthesis. nist.gov

Table 2: Characteristic FTIR Absorption Bands for "this compound"

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2850-3000 | Stretching | Aliphatic C-H |

| 1450-1470 | Bending (Scissoring) | CH₂ |

| 1000-1350 | Stretching | C-N |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and confirming the molecular formula of "this compound". nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to definitively establish the elemental composition. nih.gov

The mass spectrum of "this compound" (C₉H₁₈N₂) should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight of 154.25 g/mol . rdd.edu.iq

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.org Under electron ionization (EI) or other ionization techniques, the molecule breaks apart in a predictable manner. Common fragmentation pathways for pyrrolidine-containing compounds often involve cleavage of the bonds adjacent to the nitrogen atoms (alpha-cleavage). libretexts.org For "this compound," characteristic fragments would likely result from the loss of a pyrrolidine ring or parts of the alkyl chain connecting the two rings. nih.govwvu.edu Analysis of these fragment ions helps to piece together the structure of the parent molecule and confirm the connectivity of the two pyrrolidine units. researchgate.net

Table 3: Expected Mass Spectrometry Data for "this compound"

| Ion | m/z (expected) | Description |

| [C₉H₁₈N₂]⁺ | 154 | Molecular Ion (M⁺) |

| [C₉H₁₉N₂]⁺ | 155 | Protonated Molecular Ion ([M+H]⁺) |

| [C₅H₁₀N]⁺ | 84 | Fragment from cleavage of the bond between the rings |

| [C₄H₈N]⁺ | 70 | Fragment corresponding to a pyrrolidine ring |

Chiroptical Methods for Enantiomeric Excess Determination

Since "this compound" possesses a chiral center at the 2-position of the substituted pyrrolidine ring, it can exist as a pair of enantiomers. Chiroptical methods are indispensable for determining the enantiomeric excess (ee) of a sample, which is a measure of the purity of one enantiomer over the other. nih.gov

Optical Rotation: This classical technique measures the rotation of plane-polarized light by a chiral compound. The specific rotation ([α]) is a characteristic physical property of an enantiomer. For example, the (S)-enantiomer is reported to have a specific rotation of [α]¹⁹/D +7.0° (c = 2.4 in ethanol). By measuring the optical rotation of a sample and comparing it to the value for the pure enantiomer, the enantiomeric excess can be calculated.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov While the parent compound may not have a strong chromophore for CD analysis in the accessible wavelength range, derivatization with a chromophoric group can induce a measurable CD signal. nih.gov The intensity and sign of the Cotton effects in the CD spectrum are directly related to the stereochemistry of the molecule and can be used to determine the enantiomeric excess. researchgate.net

X-ray Crystallography for Solid-State Structure Determination of Complexes and Derivatives

While obtaining a single crystal of "this compound" itself may be challenging due to its liquid nature at room temperature, X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of its solid derivatives or complexes. nih.gov

By reacting the compound with a suitable acid or metal salt, crystalline salts or coordination complexes can be formed. nih.gov Single-crystal X-ray diffraction analysis of these derivatives can provide unambiguous information about:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule. mdpi.com

Conformation: The preferred spatial arrangement of the two pyrrolidine rings relative to each other in the solid state. mdpi.com

Absolute configuration: For a chiral crystal, X-ray crystallography can be used to determine the absolute stereochemistry of the chiral center. researchgate.net

Intermolecular interactions: It reveals how the molecules pack in the crystal lattice and the nature of the intermolecular forces, such as hydrogen bonds or van der Waals interactions. mdpi.com

This detailed structural information is invaluable for understanding the steric and electronic properties of the molecule and for rationalizing its behavior in various applications.

Broader Research Impact and Future Directions

Contribution to the Field of Sustainable Chemistry through Organocatalysis

The development of environmentally benign chemical processes is a paramount goal of modern chemistry. Pyrrolidine-based structures, including 1-(Pyrrolidin-2-ylmethyl)pyrrolidine, are at the forefront of this movement through their use in organocatalysis. researchgate.netbohrium.com Unlike traditional metal-based catalysts, organocatalysts are typically less toxic and more readily available, aligning with the principles of green chemistry. researchgate.netnih.gov The application of pyrrolidine (B122466) derivatives in asymmetric organocatalysis has proven to be an efficient method for producing chiral compounds, which are crucial in the pharmaceutical industry. researchgate.netmdpi.com These catalysts can operate under mild reaction conditions, often in environmentally friendly solvents, further reducing the ecological footprint of chemical synthesis. researchgate.net The ease of use, low toxicity, and wide availability of these catalysts make them a desirable alternative for creating complex molecular structures. bohrium.com

Potential as Versatile Building Blocks in Complex Organic Synthesis

The pyrrolidine scaffold is a fundamental component in the synthesis of a vast array of complex organic molecules, including natural products and pharmaceuticals. nih.govescholarship.org Its rigid, five-membered ring structure provides a reliable framework for the stereocontrolled introduction of various functional groups. nih.govresearchgate.net Pyrrolidine derivatives serve as crucial intermediates, or building blocks, in the construction of more elaborate molecular architectures. nih.govminakem.com The ability to synthesize substituted chiral pyrrolidines is essential for creating biologically active compounds. nih.gov The pyrrolidine ring is a common heterocyclic fragment found in numerous approved drugs, highlighting its importance in medicinal chemistry. nih.gov

Exploration of Related Pyrrolidine Scaffolds in Material Science Applications

While the primary focus of pyrrolidine research has been in catalysis and medicine, its unique structural properties are also being explored in the field of material science. The ability of pyrrolidine units to form well-defined, three-dimensional structures makes them attractive components for the design of novel materials. researchgate.net Chiral hybrid materials based on pyrrolidine building units have been developed for applications in asymmetric synthesis. nih.gov The investigation of pyrrolidine-containing polymers and metal-organic frameworks could lead to the development of new materials with tailored optical, electronic, or catalytic properties. The stereochemical control offered by the pyrrolidine scaffold is a significant advantage in creating materials with specific chiral recognition capabilities.

Investigating the Pyrrolidine Scaffold for Novel Biological Activities

The pyrrolidine nucleus is a privileged scaffold in drug discovery, appearing in a wide range of biologically active compounds. nih.govresearchgate.net Its prevalence in natural products, such as alkaloids, underscores its evolutionary selection as a key structural motif for interacting with biological systems. nih.govfrontiersin.org Researchers are continuously exploring the vast chemical space of pyrrolidine derivatives to identify new therapeutic agents for a multitude of diseases. frontiersin.orgnih.gov The versatility of the pyrrolidine ring allows for the synthesis of diverse libraries of compounds for high-throughput screening. nih.gov

Below is a table summarizing various biological activities exhibited by different pyrrolidine derivatives:

| Biological Activity | Type of Pyrrolidine Derivative | Reference |

| Anticancer | Spirooxindole-pyrrolidine hybrids | bohrium.com |

| Antibacterial | 1,2,4-oxadiazole pyrrolidine derivatives | nih.gov |

| Antiviral | Various substituted pyrrolidines | frontiersin.org |

| Anti-inflammatory | Pyrrolidine amide derivatives | rsc.org |

| Anticonvulsant | Various substituted pyrrolidines | frontiersin.org |

| Enzyme Inhibition | Pyrrolidine pentamine derivatives | mdpi.com |

Structure-Activity Relationship (SAR) Studies of Pyrrolidine Derivatives

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to rational drug design. mdpi.com Structure-Activity Relationship (SAR) studies on pyrrolidine derivatives aim to identify the key structural features responsible for their therapeutic effects. rsc.orgmdpi.com These studies involve systematically modifying the pyrrolidine scaffold and evaluating the impact of these changes on biological activity. mdpi.com For instance, the position and nature of substituents on the pyrrolidine ring can dramatically influence a compound's potency and selectivity. nih.govmdpi.com SAR studies have been instrumental in optimizing the anticancer, antibacterial, and enzyme-inhibitory activities of various pyrrolidine-based compounds. nih.govbohrium.comnih.gov The three-dimensional shape of the pyrrolidine ring, including the stereochemistry of its chiral centers, is a critical determinant of its interaction with biological targets. nih.govresearchgate.net

The following table provides examples of how structural modifications to the pyrrolidine scaffold can affect biological activity:

| Structural Modification | Impact on Biological Activity | Example Compound Class | Reference |

| Alterations at the R1 position | Reduced inhibitory activity | Pyrrolidine pentamine inhibitors of AAC(6')-Ib | mdpi.com |

| Modifications at R3, R4, and R5 positions | Varied effects, potential for optimization | Pyrrolidine pentamine inhibitors of AAC(6')-Ib | mdpi.com |

| Diverse substitution patterns | Regulation of various targets for anti-proliferative activities | Synthetic pyrrolidine compounds | bohrium.com |

| Small lipophilic 3-phenyl substituents | Preferable for optimal potency | Pyrrolidine amide NAAA inhibitors | rsc.org |

Mechanisms of Interaction with Biological Targets for Pyrrolidine-based Compounds

Elucidating the precise molecular mechanisms by which pyrrolidine-based compounds exert their biological effects is a key area of ongoing research. The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor or a protonatable center, enabling interactions with amino acid residues in protein binding sites. nih.gov The non-planar, puckered conformation of the pyrrolidine ring allows it to fit into specific three-dimensional pockets of enzymes and receptors. nih.govresearchgate.net For example, some pyrrolidine derivatives have been shown to inhibit enzymes by competing with the natural substrate for binding to the active site. nih.govrsc.org In other cases, they may act as allosteric modulators, binding to a site distinct from the active site to alter the protein's conformation and function. The stereochemistry of the pyrrolidine scaffold is often crucial for achieving high-affinity binding to enantioselective biological targets like proteins. nih.govresearchgate.net

常见问题

Basic Research Questions

Q. What spectroscopic techniques are critical for characterizing 1-(pyrrolidin-2-ylmethyl)pyrrolidine?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for determining stereochemistry and confirming substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., pyrrolidine rings), while high-resolution mass spectrometry (HRMS) validates molecular weight and purity. For chiral centers, circular dichroism (CD) or chiral HPLC may supplement analysis .

Q. What synthetic routes are viable for preparing this compound?

- Methodological Answer: Common methods include reductive amination of pyrrolidine derivatives or alkylation of pyrrolidine with halogenated intermediates. Multi-step syntheses often employ protective groups (e.g., Boc) to prevent side reactions. Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to enhance yield and minimize byproducts .

Q. What safety protocols are mandatory for handling this compound?

- Methodological Answer: Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact. Refer to Safety Data Sheets (SDS) for toxicity profiles. In case of exposure, rinse affected areas immediately and seek medical consultation with the SDS (CAS: 867256-73-3) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer: Quantum mechanical calculations (e.g., DFT) simulate transition states and reaction pathways. Tools like Gaussian or ORCA can model steric/electronic effects of substituents. Pairing computational predictions with experimental validation (e.g., kinetic studies) ensures accuracy .

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer: Conduct meta-analyses of assay conditions (e.g., cell lines, concentration ranges). Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) and control for stereochemical purity. Cross-reference with structural analogs to identify SAR trends .

Q. What reactor designs enhance catalytic efficiency in reactions involving this compound?

- Methodological Answer: Continuous flow reactors improve heat/mass transfer for exothermic reactions. Membrane reactors enable in-situ product removal, reducing side reactions. Computational fluid dynamics (CFD) simulations optimize reactor geometry and mixing efficiency .

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Methodological Answer: Systematically modify substituents (e.g., methyl groups, chiral centers) and evaluate biological activity via in vitro assays (e.g., enzyme inhibition). Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity. Validate hypotheses with X-ray crystallography .

Q. What kinetic methods are suitable for studying its role in asymmetric catalysis?

- Methodological Answer: Monitor reaction progress via in-situ NMR or UV-Vis spectroscopy. Determine rate constants under varied conditions (pH, temperature). Compare enantiomeric excess (ee) using chiral columns and correlate with computational transition-state models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。